Heparin, sodium salt

Descripción

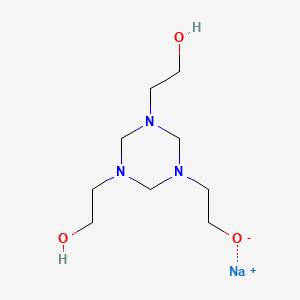

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

sodium;2-[3,5-bis(2-hydroxyethyl)-1,3,5-triazinan-1-yl]ethanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N3O3.Na/c13-4-1-10-7-11(2-5-14)9-12(8-10)3-6-15;/h13-14H,1-9H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMTXLQWRQUKAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(CN(CN1CCO)CC[O-])CCO.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N3NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9041-08-1 | |

| Record name | Heparin, sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heparin, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Heparin Sodium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Heparin sodium, a cornerstone of anticoagulant therapy, exerts its effects through a sophisticated and well-characterized mechanism of action. This technical guide provides a detailed exploration of the molecular interactions and signaling pathways modulated by heparin, with a focus on quantitative data and experimental methodologies.

Primary Mechanism: Potentiation of Antithrombin III

The principal anticoagulant effect of heparin sodium is mediated through its interaction with antithrombin III (ATIII), a serine protease inhibitor (serpin) naturally present in plasma.[1][2][3] Heparin acts as a catalyst, dramatically accelerating the rate at which ATIII inhibits key coagulation factors.[4][5]

The Heparin-Antithrombin III Interaction

Heparin binds to ATIII via a specific pentasaccharide sequence.[6] This binding induces a conformational change in ATIII, exposing its reactive site loop and making it a much more potent inhibitor of coagulation proteases.[7][8][9] This interaction is a two-step process involving an initial rapid equilibrium binding followed by a conformational change in ATIII.[7]

Key Quantitative Parameters of the Heparin-Antithrombin III Interaction:

| Parameter | Value | Experimental Method |

| Dissociation Constant (KD) | 7.2 ± 1.9 x 10-8 M | Stopped-flow fluorimetry[7] |

| Initial Binding Dissociation Constant (KD) | 4.3 ± 1.3 x 10-5 M | Stopped-flow fluorimetry[7] |

| Limiting Rate Constant of Conformational Change | 440 ± 90 s-1 | Stopped-flow fluorimetry[7] |

| Dissociation Rate Constant of the ATIII-Heparin Complex | 1.1 - 1.5 s-1 | Stopped-flow fluorimetry[7] |

Signaling Pathway of Heparin-Mediated Anticoagulation:

Caption: Heparin's primary anticoagulant signaling pathway.

Inhibition of Thrombin (Factor IIa) and Factor Xa

The activated ATIII-heparin complex rapidly inactivates thrombin and Factor Xa, two critical enzymes in the coagulation cascade.[1][2] The inhibition of Factor Xa prevents the conversion of prothrombin to thrombin, thereby reducing the generation of new thrombin.[10] The direct inhibition of existing thrombin prevents the conversion of fibrinogen to fibrin, the essential protein for clot formation.[2]

Kinetic Parameters of Coagulation Factor Inhibition:

| Inhibited Factor | Rate Enhancement by Heparin |

| Thrombin (Factor IIa) | ~1,000-fold[11] |

| Factor Xa | ~100 to 1,000-fold[12] |

Heparin-Induced Thrombocytopenia (HIT)

A significant adverse effect of heparin therapy is Heparin-Induced Thrombocytopenia (HIT), an immune-mediated disorder.[7] In HIT, antibodies are formed against complexes of heparin and platelet factor 4 (PF4), a protein released from platelets.[7][13] These antibody-heparin-PF4 complexes can activate platelets, leading to a prothrombotic state and thrombocytopenia (a low platelet count).[13][14]

Logical Relationship in Heparin-Induced Thrombocytopenia:

Caption: The pathogenesis of Heparin-Induced Thrombocytopenia.

Experimental Protocols

Determination of Heparin-Antithrombin III Binding Kinetics by Stopped-Flow Fluorimetry

This method is used to measure the rapid kinetics of the interaction between heparin and ATIII.

Methodology:

-

Reagents and Buffers:

-

Purified human antithrombin III.

-

High-affinity heparin.

-

Buffer: For example, 0.1 M Tris-HCl, pH 7.4, containing 0.1 M NaCl and 1 mM EDTA.

-

-

Instrumentation:

-

A stopped-flow fluorometer equipped with a temperature-controlled cell holder.

-

-

Procedure:

-

Set the excitation wavelength to 280 nm and the emission wavelength to 340 nm to monitor the intrinsic tryptophan fluorescence of ATIII.

-

Rapidly mix a solution of ATIII with a solution of heparin in the stopped-flow instrument.

-

Record the change in fluorescence intensity over time. The binding of heparin to ATIII causes a significant quenching of the tryptophan fluorescence.

-

Perform experiments with varying concentrations of heparin to determine the pseudo-first-order rate constants.

-

-

Data Analysis:

-

Fit the fluorescence decay curves to a single or double exponential function to obtain the observed rate constants (kobs).

-

Plot kobs versus the heparin concentration. The resulting hyperbolic curve can be fitted to the two-step binding model equation to determine the kinetic parameters.[7]

-

Experimental Workflow for Stopped-Flow Fluorimetry:

Caption: Workflow for kinetic analysis using stopped-flow fluorimetry.

Measurement of Heparin's Anti-Factor Xa and Anti-Thrombin Activity using a Chromogenic Substrate Assay

This assay quantifies the inhibitory effect of heparin on Factor Xa or thrombin activity.

Methodology:

-

Principle:

-

Heparin in a plasma sample potentiates the inhibition of a known amount of added Factor Xa or thrombin by ATIII.

-

The residual Factor Xa or thrombin activity is then measured by its ability to cleave a chromogenic substrate, releasing a colored compound (e.g., p-nitroaniline).

-

The color intensity is inversely proportional to the heparin concentration.

-

-

Reagents and Buffers:

-

Patient plasma or a standard heparin solution.

-

Antithrombin III.

-

Factor Xa or Thrombin.

-

Chromogenic substrate specific for Factor Xa (e.g., S-2765) or thrombin (e.g., S-2238).

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.4).

-

-

Procedure:

-

Incubate the plasma sample with ATIII and a known excess of Factor Xa or thrombin for a specific time.

-

Add the chromogenic substrate.

-

Stop the reaction after a defined period (e.g., by adding acetic acid).

-

Measure the absorbance of the released chromophore at a specific wavelength (e.g., 405 nm) using a spectrophotometer.

-

-

Data Analysis:

-

Construct a standard curve using known concentrations of a heparin standard.

-

Determine the heparin concentration in the sample by interpolating its absorbance value on the standard curve.

-

Experimental Workflow for Chromogenic Substrate Assay:

References

- 1. Frontiers | Heparins: A Shift of Paradigm [frontiersin.org]

- 2. labcorp.com [labcorp.com]

- 3. Heparin chain-length dependence of factor Xa inhibition by antithrombin in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The heparin-binding site of antithrombin is crucial for antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. Identification of the antithrombin III heparin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding of high affinity heparin to antithrombin III. Stopped flow kinetic studies of the binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Method for Measurement of Heparin Anticoagulant Activity Using SPR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular mechanisms of antithrombin-heparin regulation of blood clotting proteinases. a paradigm for understanding proteinase regulation by serpin family protein proteinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative analysis of antithrombin III binding site in low molecular weight heparins by exhausetive heparinases digestion and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic studies on the interactions of heparin and complement proteins using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dissociation of heparin-dependent thrombin and factor Xa inhibitory activities of antithrombin-III by mutations in the reactive site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The relative importance of thrombin inhibition and factor Xa inhibition to the antithrombotic effects of heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-Xa Assays [practical-haemostasis.com]

An In-Depth Technical Guide to the Structure and Molecular Weight of Heparin Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heparin sodium salt is a vital anticoagulant medication with a complex and heterogeneous structure that dictates its biological activity. This technical guide provides a comprehensive overview of the chemical structure and molecular weight of heparin sodium salt, intended for researchers, scientists, and professionals in drug development. It delves into the intricate details of its repeating disaccharide units, sulfation patterns, and the analytical techniques employed for its characterization. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for its analysis, and provides visual representations of its mechanism of action and characterization workflows to facilitate a deeper understanding of this critical biopolymer.

Introduction

Heparin is a naturally occurring glycosaminoglycan (GAG) that plays a crucial role in the regulation of blood coagulation.[1] As a pharmaceutical agent, heparin sodium salt is widely used for the prevention and treatment of thrombotic events. Its anticoagulant effect is primarily mediated through its interaction with antithrombin III (ATIII), a serine protease inhibitor in the bloodstream.[2][3] The binding of heparin to ATIII dramatically accelerates the inactivation of key coagulation enzymes, most notably thrombin (Factor IIa) and Factor Xa.[2][3]

The structural complexity and inherent heterogeneity of heparin, which is a polydisperse mixture of polysaccharide chains, present significant challenges for its characterization.[4] A thorough understanding of its structure and molecular weight distribution is paramount for ensuring its safety, efficacy, and for the development of new heparin-based therapeutics. This guide aims to provide a detailed technical resource on these aspects.

Chemical Structure of Heparin Sodium Salt

Heparin is a linear polysaccharide composed of repeating disaccharide units. Each unit consists of a uronic acid residue, which can be either L-iduronic acid (IdoA) or D-glucuronic acid (GlcA), linked to a glucosamine (GlcN) residue.[5] The structural variability of heparin arises from the varying proportions of these monosaccharides and, critically, the extensive and heterogeneous pattern of sulfation.

The primary repeating disaccharide unit in the anticoagulant-active region of heparin is composed of a 2-O-sulfated iduronic acid linked to a 6-O-sulfated, N-sulfated glucosamine (IdoA(2S)-GlcNS(6S)).[5][6] However, other disaccharide structures are also present, contributing to the overall complexity of the polymer.

The Antithrombin III-Binding Pentasaccharide

The potent anticoagulant activity of heparin is primarily attributed to a specific pentasaccharide sequence that binds with high affinity to ATIII.[3][7][8] The predominant structure of this binding site is:

-GlcNAc(6S)-GlcA-GlcNS(3S,6S)-IdoA(2S)-GlcNS(6S)- [8][9]

The central 3-O-sulfated glucosamine residue is a unique and critical component for high-affinity binding to ATIII.[9] The presence and distribution of this pentasaccharide sequence along the heparin chain are key determinants of its anticoagulant potency.[8]

Disaccharide Composition

The overall biological activity of heparin is influenced by the relative abundance of its constituent disaccharides. The composition can vary depending on the animal and tissue source from which it is extracted, most commonly porcine intestinal mucosa or bovine lung and intestine.[5][10]

Table 1: Typical Disaccharide Composition of Porcine and Bovine Intestinal Heparin

| Disaccharide Unit | Porcine Intestinal Heparin (%) | Bovine Intestinal Heparin (%) |

| IdoA(2S)-GlcNS(6S) | ~68%[6] | ~48%[6] |

| IdoA(2S)-GlcNS | ~3%[6] | ~28%[6] |

| IdoA-GlcNS(6S) | - | - |

| GlcA-GlcNAc | ~15%[11] | - |

| GlcA-GlcNS | - | - |

| IdoA(2S)-GlcNAc(6S) | - | - |

| Other mono-sulfated and di-sulfated units | ~32% (mono), ~34% (di)[11] | - |

Note: Percentages are approximate and can vary between different batches and analytical methods. The data presented is a synthesis from multiple sources.

Molecular Weight of Heparin Sodium Salt

Heparin is not a single molecule but a population of polysaccharide chains with a wide range of molecular weights, typically ranging from 3,000 to 30,000 Da.[12] The molecular weight distribution is a critical quality attribute that influences its pharmacokinetic and pharmacodynamic properties.

Table 2: Molecular Weight Parameters for Porcine and Bovine Heparin

| Parameter | Porcine Mucosal Heparin | Bovine Mucosal Heparin |

| Weight-Average Molecular Weight (Mw) | 17,500 ± 700 Da[13] | 20,100 ± 800 Da[13] |

| Number-Average Molecular Weight (Mn) | - | - |

| Polydispersity Index (PDI = Mw/Mn) | - | ~1.338 ± 0.018[13] |

Note: These values are representative and can vary. PDI values for heparin are typically in the range of 1.2 to 1.5.

Experimental Protocols for Characterization

The comprehensive characterization of heparin's structure and molecular weight requires a combination of sophisticated analytical techniques.

Molecular Weight Determination by Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique for determining the absolute molecular weight distribution of heparin without the need for column calibration with heparin-specific standards.[14]

Methodology:

-

Sample Preparation: Dissolve heparin sodium salt in the mobile phase to a concentration of approximately 10 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

-

Instrumentation:

-

HPLC system: Agilent 1200 series or equivalent.[12]

-

Column: Shodex SB-804HQ analytical column (8.0 x 300 mm) with a Shodex SB-G guard column.[12]

-

Mobile Phase: 0.1 M Ammonium Acetate.[12]

-

Detectors: A multi-angle light scattering (MALS) detector (e.g., Wyatt miniDAWN TREOS) and a refractive index (RI) detector (e.g., Wyatt Optilab rEX).[12]

-

-

Data Acquisition and Analysis: Inject the sample onto the SEC column. The eluting fractions are detected by the MALS and RI detectors. The data is analyzed using appropriate software (e.g., ASTRA software) to calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI). The specific refractive index increment (dn/dc) value for heparin (typically around 0.131 mL/g) is used in the calculations.[15]

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of heparin, providing detailed information on its disaccharide composition, sulfation patterns, and the presence of impurities.[4] Both one-dimensional (1D) ¹H NMR and two-dimensional (2D) Heteronuclear Single Quantum Coherence (HSQC) spectroscopy are commonly employed.[16]

Methodology:

-

Sample Preparation: Dissolve 10-40 mg of heparin sodium in 0.6 mL of deuterium oxide (D₂O) containing a known concentration of an internal standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP).[17]

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.[17]

-

1D ¹H NMR Data Acquisition:

-

Pulse Angle: 90°

-

Acquisition Time: ≥ 1 second

-

Relaxation Delay: 20 seconds

-

Number of Transients: Sufficient to achieve a signal-to-noise ratio of at least 200:1 in the region around 2 ppm.[17]

-

-

2D ¹H-¹³C HSQC Data Acquisition: Utilize standard HSQC pulse sequences to obtain correlations between protons and their directly attached carbons. This allows for the resolution of overlapping signals in the 1D spectrum and provides detailed structural information.[16]

-

Data Analysis: Process the spectra using appropriate software (e.g., TopSpin). The chemical shifts and integration of specific signals are used to identify and quantify the different monosaccharide and disaccharide units, as well as to detect any potential contaminants.[4][16]

Disaccharide Composition Analysis by Enzymatic Digestion and LC-MS

This method provides a quantitative analysis of the disaccharide building blocks of heparin.

Methodology:

-

Enzymatic Digestion: Heparin is depolymerized into its constituent disaccharides using a cocktail of heparinases (Heparinase I, II, and III).

-

Separation: The resulting disaccharide mixture is separated using High-Performance Liquid Chromatography (HPLC), often with Strong Anion Exchange (SAX) or Reversed-Phase Ion-Pairing (RPIP) chromatography.

-

Detection and Quantification: The eluted disaccharides are detected and quantified using a mass spectrometer (MS). The mass-to-charge ratio of each disaccharide allows for its identification, and the peak area is used for quantification.

Visualizing Heparin's Function and Analysis

Graphical representations are invaluable for understanding the complex relationships in heparin's mechanism and characterization.

Caption: Core chemical structures of heparin sodium salt.

References

- 1. Analysis and characterization of heparin impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. droracle.ai [droracle.ai]

- 4. Structural Analysis of Heparin Using NMR Spectroscopy and Chemometrics | Bruker [bruker.com]

- 5. Heparins Sourced From Bovine and Porcine Mucosa Gain Exclusive Monographs in the Brazilian Pharmacopeia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Heparins Sourced From Bovine and Porcine Mucosa Gain Exclusive Monographs in the Brazilian Pharmacopeia [frontiersin.org]

- 7. ahajournals.org [ahajournals.org]

- 8. Location of the antithrombin-binding sequence in the heparin chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bovine and porcine heparins: different drugs with similar effects on human haemodialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. bfarm.de [bfarm.de]

The Pivotal Role of Heparin Sodium Salt in Modulating Cell Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heparin, a highly sulfated glycosaminoglycan, is a well-known anticoagulant used clinically for the prevention and treatment of thrombotic events. Beyond its effects on coagulation, heparin sodium salt plays a significant and complex role in the regulation of various cell signaling pathways. Its ability to bind to a wide array of proteins, including growth factors, cytokines, and their receptors, allows it to modulate fundamental cellular processes such as proliferation, differentiation, migration, and angiogenesis. This technical guide provides a comprehensive overview of the multifaceted role of heparin in key signaling pathways, presents quantitative data on these interactions, details relevant experimental protocols, and offers visual representations of the molecular mechanisms involved. Understanding these interactions is crucial for the development of novel therapeutics that target heparin-binding proteins and their associated signaling cascades.

Heparin's Modulatory Role in Key Signaling Pathways

Heparin's influence on cell signaling is primarily attributed to its high negative charge, which facilitates electrostatic interactions with positively charged domains on various proteins. These interactions can lead to several outcomes:

-

Co-receptor Function: Heparin can act as a co-receptor, facilitating the formation of a stable complex between a ligand (e.g., a growth factor) and its cell surface receptor, thereby promoting receptor dimerization and activation.

-

Ligand Stabilization and Gradient Formation: By binding to signaling molecules, heparin can protect them from proteolytic degradation and help establish morphogen gradients essential for developmental processes.

-

Conformational Changes: Heparin binding can induce conformational changes in proteins, altering their biological activity.

-

Competitive Inhibition: At high concentrations, soluble heparin can compete with cell surface heparan sulfate proteoglycans (HSPGs) for ligand binding, thereby inhibiting signaling.

This guide will delve into the specific roles of heparin in the Fibroblast Growth Factor (FGF), Vascular Endothelial Growth Factor (VEGF), Wnt, and Chemokine signaling pathways.

Fibroblast Growth Factor (FGF) Signaling

The FGF signaling pathway is critical for a wide range of cellular processes, including cell growth, differentiation, and angiogenesis. Heparin and endogenous HSPGs are essential for the activation of FGF receptors (FGFRs).

Mechanism of Action: Heparin facilitates the formation of a ternary complex between FGF, FGFR, and heparin itself. This complex stabilizes the FGF-FGFR interaction, promotes receptor dimerization, and leads to the trans-autophosphorylation of the intracellular tyrosine kinase domains of the FGFRs. This initiates a downstream signaling cascade, most notably the RAS-MAPK pathway, leading to cellular responses like proliferation and differentiation.[1][2][3] The length of the heparin oligosaccharide is critical, with a minimal length of an octasaccharide to decasaccharide being required to effectively enhance FGFR-1 kinase activity.[4]

Quantitative Data Summary:

| Interacting Molecules | Dissociation Constant (Kd) | Method | Reference(s) |

| FGF2 / Heparin | 39 nM | SPR | [1] |

| FGF2 / FGFR1 | 62 nM | SPR | [1] |

| FGFR1 / Heparin | 3.2 µM | SPR | [1] |

| FGF1 / Heparin | 151 nM | SPR | [5] |

Signaling Pathway Diagram:

Vascular Endothelial Growth Factor (VEGF) Signaling

VEGF is a potent regulator of angiogenesis, the formation of new blood vessels. The interaction between VEGF, its receptors (primarily VEGFR2), and heparin/HSPGs is crucial for initiating the angiogenic signaling cascade.

Mechanism of Action: Heparin enhances the binding of VEGF₁₆₅ to VEGFR2, promoting receptor dimerization and autophosphorylation.[6][7] This leads to the activation of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately drive endothelial cell proliferation, migration, and survival. The apparent dissociation constant (Kd) for the heparin-VEGF-A complex is in the range of 11–80 nM.[6]

Quantitative Data Summary:

| Interacting Molecules | Dissociation Constant (Kd) | Method | Reference(s) |

| VEGF₁₆₅ / Heparin | 80 nM | SPR | [3] |

| VEGF₁₆₅ / VEGFR2 | 0.75–2 x 10⁻¹⁰ M | Not Specified | [8] |

| VEGF₁₆₅ HBD / αvβ3 | 4.7 x 10⁻⁷ M | SPR | [8] |

| VEGF₁₆₅-Heparin oligosaccharide (dp14) | ~100 nM | SPR | [3] |

| VEGF₁₆₅-Heparin oligosaccharide (dp16) | ~100 nM | SPR | [3] |

| Compound | IC₅₀ | Assay | Cell Line | Reference(s) |

| Heparin (high concentration) | >64 µg/ml (inhibition) | VEGF-induced proliferation | HUVEC | [9] |

| Low Molecular Weight Heparin | - (inhibits proliferation) | VEGF-induced proliferation | HMEC-1 | [10] |

Signaling Pathway Diagram:

Wnt Signaling

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Heparin and HSPGs are known to regulate canonical Wnt signaling, which involves the stabilization of β-catenin.

Mechanism of Action: HSPGs act as co-receptors for Wnt ligands, facilitating the formation of a signaling complex between Wnt, the Frizzled (Fz) receptor, and the low-density lipoprotein receptor-related protein 5/6 (LRP5/6).[11][12] This complex formation is essential for the subsequent recruitment of intracellular signaling components, leading to the inhibition of the β-catenin destruction complex (composed of Axin, APC, GSK-3β, and CK1). As a result, β-catenin accumulates in the cytoplasm and translocates to the nucleus to activate target gene transcription.[8][13] Studies have shown that heparin can induce glycogen synthase kinase-3β (GSK-3β) inhibition and β-catenin stabilization.[8][13]

Signaling Pathway Diagram:

Chemokine Signaling

Chemokines are a family of small cytokines that play a vital role in leukocyte trafficking and inflammation. Heparin and HSPGs are key regulators of chemokine function, primarily by immobilizing chemokines and creating chemotactic gradients.

Mechanism of Action: The highly sulfated nature of heparin allows it to bind to positively charged residues on chemokines, such as the BBXB motifs found in CCL21.[1][2] This interaction can have several consequences. By binding to chemokines on the surface of endothelial cells, HSPGs present them to leukocytes, facilitating their migration towards sites of inflammation. Soluble heparin, on the other hand, can compete with this interaction and, in some cases, inhibit chemokine signaling. For instance, heparin specifically interacts with CCL21, but not CCL19, and competes with its binding to the CCR7 receptor, thereby preventing signaling.[1][2][3]

Quantitative Data Summary:

| Interacting Molecules | Dissociation Constant (Kd) | Method | Reference(s) |

| CXCL12 / Heparin | - | - | [2] |

| CCL5 / Heparin | High Affinity | Affinity Chromatography | [14] |

| CXCL4 / Heparin | Nanomolar range | SPR | [15] |

| Compound | IC₅₀ | Assay | Target | Reference(s) |

| Heparin dp10 and longer | - | Displacement of CXCL12 from immobilized heparin | CXCL12 | [2] |

| 5-sulfosalicylic acid | 0.06 µ g/mouse (EC₅₀) | In vivo inflammation model | CCL5 | [12] |

Logical Relationship Diagram:

References

- 1. Quantitative assessment of FGF regulation by cell surface heparan sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Heparin is essential for optimal cell signaling by FGF21 and for regulation of βKlotho cellular stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Compositional analysis on heparin/heparan sulfate interacting with FGF•FGFR complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Role for the WNT Co-Receptor LRP6 in Pathogenesis and Therapy of Epithelial Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. membres-timc.imag.fr [membres-timc.imag.fr]

- 7. Heparin regulates vascular endothelial growth factor165-dependent mitogenic activity, tube formation, and its receptor phosphorylation of human endothelial cells. Comparison of the effects of heparin and modified heparins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchers.uss.cl [researchers.uss.cl]

- 9. researchgate.net [researchgate.net]

- 10. Endothelial capillary tube formation and cell proliferation induced by tumor cells are affected by low molecular weight heparins and unfractionated heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of the Low-Density Lipoprotein Receptor-Related Protein LRP6 and Its Association With Disease: Wnt/β-Catenin Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heparin Binding Proteins as Therapeutic Target: An Historical Account and Current Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Heparin activates Wnt signaling for neuronal morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Binding affinities of vascular endothelial growth factor (VEGF) for heparin-derived oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Targeting Chemokine—Glycosaminoglycan Interactions to Inhibit Inflammation [frontiersin.org]

An In-depth Technical Guide to the Binding Affinity of Heparin Sodium Salt to Antithrombin III

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity between heparin sodium salt and its primary target, antithrombin III (ATIII). The interaction between these two molecules is fundamental to the anticoagulant activity of heparin and is of significant interest in the development of new and improved anticoagulant therapies. This document details the quantitative binding data, in-depth experimental protocols for measuring this interaction, and visual representations of the binding mechanism and experimental workflows.

Core Concepts of Heparin-Antithrombin III Interaction

Heparin is a highly sulfated glycosaminoglycan that acts as a catalyst to dramatically accelerate the rate at which antithrombin III, a serine protease inhibitor (serpin), inactivates key coagulation proteases, most notably thrombin (Factor IIa) and Factor Xa. This catalytic activity is critically dependent on a specific high-affinity binding interaction between heparin and ATIII.

The binding of heparin to ATIII induces a conformational change in the ATIII molecule.[1] This allosteric activation enhances the exposure of the reactive center loop of ATIII to its target proteases, thereby increasing the rate of their inactivation by several orders of magnitude.[2] The binding itself is a two-step process, initiated by a weak, rapid equilibrium binding, followed by a conformational change that results in a high-affinity complex.[3] This induced-fit mechanism is crucial for the potent anticoagulant effect of heparin.[4]

Quantitative Binding Affinity Data

The binding affinity of heparin for antithrombin III has been quantified by various biophysical techniques. The dissociation constant (Kd) is a common measure of this affinity, with a lower Kd value indicating a stronger binding interaction. The table below summarizes key binding data from the literature.

| Heparin Species | Experimental Technique | Dissociation Constant (Kd) | Kinetic Parameters | Reference |

| High-Affinity Heparin | Stopped-Flow Fluorimetry | 7.2 x 10-8 M (72 nM) | koff = 1.1-1.5 s-1 | [3] |

| High-Affinity Heparin | Fluorescence Titration | 3.6 x 10-8 M (36 nM) | [5] | |

| Heparin Pentasaccharide | Fluorescence Titration | 5.0 x 10-8 M (50 nM) | [6] | |

| High-Affinity Pentasaccharide | Fluorescence Titration | 1.0 x 10-9 M (1 nM) | [6] | |

| Immobilized Heparin | Not Specified | 1.04 x 10-7 M (104 nM) | Ka = 0.958 x 107 M-1 | [7] |

| Wild-Type Antithrombin | Surface Plasmon Resonance | 6.4 x 10-10 M (0.64 nM) | ka = 1.37 x 107 M-1s-1, kd = 6.75 x 10-3 s-1 | [8] |

| Pentasaccharide | Titration Calorimetry | 1.4 x 10-6 M (1.4 µM) | [9] | |

| Octasaccharide | Titration Calorimetry | 1.5 x 10-7 M (150 nM) | [9] |

Signaling Pathways and Binding Mechanisms

The interaction between heparin and antithrombin III is a classic example of an allosteric activation. The binding of a specific pentasaccharide sequence within the heparin polymer to a positively charged site on ATIII triggers a conformational change that is transmitted to the reactive center loop, making it a more efficient inhibitor of coagulation proteases.

Caption: Heparin binding to Antithrombin III induces a conformational change, leading to accelerated protease inactivation.

Experimental Protocols

Accurate determination of the binding affinity between heparin and antithrombin III is crucial for both basic research and drug development. The following sections provide detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).

Methodology:

-

Sample Preparation:

-

Dialyze both antithrombin III and heparin sodium salt extensively against the same buffer to minimize heats of dilution. A suitable buffer is 20 mM sodium phosphate, 150 mM NaCl, pH 7.4.[9]

-

Degas both solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter cell.

-

Accurately determine the concentrations of both the ATIII and heparin solutions. Typical starting concentrations are 10-50 µM for the protein in the cell and a 10-fold higher concentration for the heparin in the syringe.

-

-

Instrumentation and Setup:

-

Set the experimental temperature, typically to 25°C.

-

Load the antithrombin III solution into the sample cell and the heparin solution into the injection syringe.

-

Set the stirring speed to ensure rapid mixing without denaturation (e.g., 750 rpm).

-

Equilibrate the system until a stable baseline is achieved.

-

-

Titration:

-

Perform a series of small, sequential injections of the heparin solution into the ATIII solution.

-

The heat change associated with each injection is measured. As the binding sites on ATIII become saturated, the magnitude of the heat change per injection decreases.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of heparin to ATIII.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

-

Caption: A streamlined workflow for determining heparin-ATIII binding affinity using Isothermal Titration Calorimetry.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures real-time changes in the refractive index at the surface of a sensor chip, allowing for the determination of association (kon) and dissociation (koff) rate constants, as well as the equilibrium dissociation constant (Kd).

Methodology:

-

Sensor Chip Preparation:

-

A common approach is to use a streptavidin-coated sensor chip (SA chip).

-

Biotinylated heparin is immobilized on the chip surface by injecting a solution of the conjugate over the chip.[4] Successful immobilization is confirmed by an increase in resonance units (RU).

-

-

Binding Analysis:

-

A running buffer, such as HBS-EP (0.01 M HEPES, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4), is continuously flowed over the sensor surface.[4]

-

Inject a series of different concentrations of antithrombin III (the analyte) over the heparin-immobilized surface.

-

The binding of ATIII to the immobilized heparin is monitored in real-time as an increase in RU.

-

After the association phase, the running buffer is flowed over the chip to monitor the dissociation of the ATIII-heparin complex.

-

-

Regeneration:

-

After each binding cycle, the sensor surface is regenerated by injecting a solution that disrupts the interaction, such as a low pH glycine-HCl solution, to remove the bound ATIII.[8]

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to extract the kinetic rate constants (kon and koff).

-

The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff/kon.

-

Caption: The sequential process for analyzing the kinetics of heparin-ATIII interaction via Surface Plasmon Resonance.

Stopped-Flow Fluorescence Spectroscopy

This technique relies on the intrinsic fluorescence of tryptophan residues in antithrombin III, which is enhanced upon heparin binding.[10] By rapidly mixing the two molecules in a stopped-flow instrument, the kinetics of the binding interaction can be monitored in real-time.

Methodology:

-

Sample Preparation:

-

Prepare solutions of antithrombin III and high-affinity heparin in a suitable buffer, such as 0.02 M Tris-HCl, 0.15 M NaCl, pH 7.4.

-

Ensure the solutions are clear and free of particulates.

-

-

Instrumentation and Setup:

-

Use a stopped-flow fluorimeter with an excitation wavelength set to around 280 nm (for tryptophan) and monitor the emission at approximately 340 nm.

-

The experiment is typically performed at 25°C.[3]

-

-

Kinetic Measurement:

-

Rapidly mix the antithrombin III solution with the heparin solution. The binding reaction is initiated upon mixing.

-

Record the increase in fluorescence intensity over time. The change in fluorescence is directly proportional to the formation of the ATIII-heparin complex.

-

-

Data Analysis:

-

The resulting kinetic traces are fitted to an appropriate kinetic model. For the heparin-ATIII interaction, a two-step model involving an initial rapid equilibrium followed by a slower conformational change is often used.[3]

-

This analysis yields the rate constants for the individual steps of the binding process.

-

Caption: Workflow for kinetic analysis of heparin-ATIII binding using stopped-flow fluorescence spectroscopy.

References

- 1. Identification of the antithrombin III heparin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 3. Binding of high affinity heparin to antithrombin III. Stopped flow kinetic studies of the binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Method for Measurement of Heparin Anticoagulant Activity Using SPR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The heparin-binding site of antithrombin is crucial for antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Binding kinetics of thrombin and antithrombin III with immobilized heparin using a spacer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Thermodynamic analysis of heparin binding to human antithrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Binding of heparin to human antithrombin III as studied by measurements of tryptophan fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anticoagulant Properties of Heparin Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heparin sodium salt is a widely utilized anticoagulant with a well-established mechanism of action centered on its interaction with the endogenous anticoagulant, antithrombin III (ATIII). This technical guide provides a comprehensive overview of the core anticoagulant properties of unfractionated heparin (UFH). It delves into the molecular interactions, key signaling pathways, and quantitative parameters that define its efficacy. Detailed experimental protocols for assessing heparin's anticoagulant activity are provided, alongside a summary of key quantitative data. Visual representations of the mechanism of action and experimental workflows are included to facilitate a deeper understanding of this critical therapeutic agent.

Core Mechanism of Action: Potentiation of Antithrombin III

The primary anticoagulant effect of heparin sodium salt is not direct but is mediated through its binding to antithrombin III, a serine protease inhibitor (serpin) naturally present in plasma.[1][2][3] Heparin acts as a catalyst, dramatically accelerating the rate at which ATIII inactivates key coagulation proteases, most notably thrombin (Factor IIa) and Factor Xa.[3][4]

This interaction is initiated by the binding of a specific pentasaccharide sequence within the heparin polymer to a high-affinity binding site on the ATIII molecule.[4] This binding induces a critical conformational change in ATIII, exposing its reactive site loop and making it a much more efficient inhibitor of its target proteases.[4][5] The heparin-ATIII complex then rapidly binds to and inactivates thrombin and Factor Xa, effectively halting the coagulation cascade.[2]

Inhibition of Thrombin (Factor IIa)

For the efficient inhibition of thrombin, the heparin molecule must be of sufficient length (at least 18 saccharide units) to form a ternary "bridge" complex, simultaneously binding to both ATIII and thrombin.[6] This bridging mechanism brings the enzyme and its inhibitor into close proximity, facilitating their rapid interaction.

Inhibition of Factor Xa

The inhibition of Factor Xa by the heparin-ATIII complex does not strictly require the ternary bridging mechanism. The conformational change induced in ATIII upon binding to the heparin pentasaccharide is sufficient to significantly accelerate the inactivation of Factor Xa.[6] This is why low molecular weight heparins (LMWHs), which are smaller heparin fragments, exhibit a higher ratio of anti-Xa to anti-IIa activity compared to unfractionated heparin.[4] For unfractionated heparin, the anti-Xa to anti-IIa activity ratio is approximately 1:1.[4]

Signaling Pathway of Heparin's Anticoagulant Action

The following diagram illustrates the catalytic role of heparin in the potentiation of antithrombin III and the subsequent inhibition of Factor Xa and thrombin, key steps in the common pathway of the coagulation cascade.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the anticoagulant properties of unfractionated heparin sodium salt.

Table 1: Pharmacokinetic Properties of Unfractionated Heparin

| Parameter | Value | Reference(s) |

| Route of Administration | Intravenous, Subcutaneous | [5] |

| Bioavailability | Immediate (IV) | [5] |

| Volume of Distribution | 0.05-0.1 L/kg | [5] |

| Plasma Half-life | ~1.5 hours (dose-dependent) | [5] |

| Metabolism | Reticuloendothelial system | [5] |

| Excretion | Primarily non-renal | [5] |

Table 2: Pharmacodynamic Properties of Unfractionated Heparin

| Parameter | Value | Reference(s) |

| Anti-Xa:Anti-IIa Activity Ratio | ~ 1:1 | [4] |

| Binding Affinity to ATIII (Kd) | Initial: 4.3 ± 1.3 x 10-5 M | [7] |

| Overall: 7.2 ± 1.9 x 10-8 M | [7] | |

| Therapeutic Range (Anti-Xa) | 0.3 - 0.7 IU/mL | |

| Therapeutic Range (aPTT) | 1.5 - 2.5 times baseline |

Note on IC50 Values: Direct IC50 values for the inhibition of Factor Xa and thrombin by unfractionated heparin are not consistently reported in the literature. This is due to the indirect nature of its action, which is dependent on the concentration and activity of antithrombin III. The anticoagulant effect is typically quantified by the anti-Xa to anti-IIa activity ratio and by measuring its effect on clotting time (aPTT) or its inhibitory activity in plasma (anti-Xa assay).

Experimental Protocols

The anticoagulant activity of heparin is routinely monitored using the Activated Partial Thromboplastin Time (aPTT) and the Anti-Factor Xa (Anti-Xa) assay.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT test assesses the integrity of the intrinsic and common pathways of the coagulation cascade. Heparin prolongs the aPTT by potentiating the ATIII-mediated inhibition of factors in these pathways, primarily thrombin (Factor IIa) and Factor Xa.

Methodology:

-

Sample Collection: Whole blood is collected in a tube containing a citrate anticoagulant (e.g., 3.2% sodium citrate).

-

Plasma Preparation: The blood sample is centrifuged to obtain platelet-poor plasma.

-

Reagent Addition: An activator of the contact pathway (e.g., silica, kaolin) and a phospholipid substitute (partial thromboplastin) are added to the plasma and incubated.

-

Clot Initiation: Calcium chloride is added to the mixture to initiate the coagulation cascade.

-

Clot Detection: The time taken for a fibrin clot to form is measured in seconds.

Interpretation: The aPTT is reported in seconds. The therapeutic range for heparin therapy is typically 1.5 to 2.5 times the patient's baseline aPTT.

Anti-Factor Xa (Anti-Xa) Assay

The anti-Xa assay is a chromogenic assay that specifically measures the ability of heparin to inhibit Factor Xa.

Methodology:

-

Sample Collection and Plasma Preparation: As described for the aPTT assay.

-

Reagent Incubation: The patient's plasma (containing the heparin-ATIII complex) is incubated with a known amount of excess Factor Xa.

-

Chromogenic Substrate Addition: A chromogenic substrate that is specifically cleaved by Factor Xa is added to the mixture.

-

Colorimetric Measurement: The amount of residual Factor Xa is determined by measuring the color intensity produced from the cleavage of the chromogenic substrate. The color intensity is inversely proportional to the heparin concentration in the sample.

-

Quantification: The heparin concentration is determined by comparing the result to a standard curve prepared with known concentrations of heparin.

Interpretation: The anti-Xa activity is reported in international units per milliliter (IU/mL). The therapeutic range for unfractionated heparin is typically 0.3 to 0.7 IU/mL.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the aPTT and Anti-Xa assays.

Conclusion

Heparin sodium salt remains a cornerstone of anticoagulant therapy due to its potent and rapid mechanism of action. A thorough understanding of its interaction with antithrombin III and the subsequent inhibition of key coagulation factors is essential for its safe and effective use. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working with this important therapeutic agent. The provided visualizations of the signaling pathways and experimental workflows aim to further clarify the complex processes involved in heparin's anticoagulant effect.

References

- 1. Kinetic analysis of various heparin fractions and heparin substitutes in the thrombin inhibition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. Anti-Factor Xa-Based Monitoring of Unfractionated Heparin | SCCM [sccm.org]

- 4. Low Molecular Weight Heparin Inhibits Plasma Thrombin Generation via Direct Targeting of Factor IXa: Contribution of the Serpin-independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.cap.org [documents.cap.org]

- 6. From heparins to factor Xa inhibitors and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Factor Xa for Monitoring of Unfractionated Heparin Therapy | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]

Source and extraction of Heparin sodium salt from porcine mucosa.

An In-depth Technical Guide to the Source and Extraction of Heparin Sodium Salt from Porcine Mucosa

Introduction

Heparin, a highly sulfated glycosaminoglycan, is a vital anticoagulant medication used extensively in clinical practice to prevent and treat thrombosis.[1] It is a naturally occurring polysaccharide found in the mast cells of various animal tissues.[2][3] The primary commercial source for pharmaceutical-grade heparin is porcine (pig) intestinal mucosa, due to its abundance and the structural similarity of porcine heparin to human heparin.[4][5] The extraction and purification of heparin from this biological source is a complex, multi-step process designed to isolate the heparin molecules from a host of other proteins, nucleic acids, and contaminants.[4][6]

This technical guide provides a comprehensive overview of the methodologies involved in the extraction and purification of heparin sodium salt from porcine intestinal mucosa. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and process visualizations to elucidate the core manufacturing principles.

Source Material: Porcine Intestinal Mucosa

The quality and traceability of the source material are critical for the safety and efficacy of the final heparin product. The biological material should be sourced from healthy animals that have been deemed suitable for human consumption, ensuring they are free from diseases and medications like antibiotics.[7]

The process begins at slaughterhouses where the small intestines of pigs are collected.[4] A typical procedure involves:

-

Intestine Processing: The contents of the intestines are removed, and the intestines are soaked in a salt solution.[7]

-

Mucosa Scraping: The inner layer, the mucosa, is mechanically scraped from the intestinal casing. The remaining casing is often processed for the sausage industry.[7][8] An estimated 0.8 kg of mucosa can be obtained from a single pig.[7]

-

Storage and Transport: The collected mucosa is stored and transported under controlled temperature and hygienic conditions to prevent degradation before processing.[4]

Extraction and Purification Workflow

The conversion of raw porcine mucosa into purified heparin sodium salt involves a series of biochemical and physical separation steps. The most common industrial method is based on enzymatic hydrolysis followed by anionic exchange resin adsorption.[9][10]

The overall workflow can be visualized as follows:

Caption: General workflow for heparin sodium extraction and purification.

Principle of Anion Exchange Adsorption

Heparin is a highly negatively charged polysaccharide due to its numerous sulfate and carboxylic acid groups.[9] This property is exploited for its capture and purification using strong base anion exchange resins, which contain positively charged functional groups (e.g., quaternary amine).[9]

The process involves:

-

Adsorption (Capture): The filtered hydrolysate is mixed with the resin. The negatively charged heparin binds tightly to the positively charged resin, while many neutral or less charged impurities remain in the solution.

-

Washing: The resin is washed with a low-concentration salt solution (e.g., 3-8% NaCl).[9] This removes loosely bound impurities like some proteins and low molecular weight heparin without dislodging the target heparin.[11]

-

Elution (Recovery): A high-concentration salt solution (e.g., 15-26% NaCl) is used to recover the heparin.[9] The high concentration of chloride ions competes with heparin for the binding sites on the resin, causing the heparin to be released (eluted) into the solution.[11]

Caption: Principle of heparin capture via anion exchange resin.

Experimental Protocols

The following protocols are synthesized from various established methodologies.[2][9][11][12] Parameters may be optimized depending on the specific raw material and equipment.

Protocol 1: Crude Heparin Sodium Extraction

-

Enzymatic Hydrolysis:

-

Charge a reaction vessel with a known volume of fresh porcine intestinal mucosa.[11]

-

Add sodium chloride to a final concentration of 5%.[11]

-

Adjust the pH of the slurry to 8.5-9.5 using a 5 mol/L sodium hydroxide solution.[11][12]

-

Heat the mixture to 55°C while stirring.[11]

-

Add an alkaline protease (e.g., trypsin) to the mixture.[2] A typical dosage is around 0.04% (w/v).[11]

-

Maintain the temperature and pH, continuing hydrolysis with stirring for 2-3 hours.[11]

-

Inactivate the enzyme by heating the mixture to 90°C.[11]

-

Filter the resulting hydrolysate to remove solid impurities.[9]

-

-

Resin Adsorption and Washing:

-

Transfer the filtered hydrolysate to a tank containing a pre-treated strong base anion exchange resin (e.g., D254 or FPA98).[9][12]

-

Stir the mixture to allow for the adsorption of heparin onto the resin.[9]

-

Filter to separate the loaded resin from the spent hydrolysate.

-

Wash the resin 2-3 times with warm water (38-42°C) to remove fats and surface impurities.[11][12]

-

Perform a subsequent wash by stirring the resin for 30 minutes in a 5% NaCl solution to remove weakly bound proteins and low molecular weight heparin.[11][12]

-

-

Elution and Precipitation:

-

Perform a first elution by mixing the washed resin with a 22% NaCl solution (1:1 volume ratio) and stirring for 2 hours.[11][12]

-

Filter and collect the eluate.

-

Perform a second elution on the same resin using an 18% NaCl solution, stirring for 1 hour.[11]

-

Combine the eluates from both steps.

-

Add alcohol (e.g., absolute ethanol) to the combined eluate to precipitate the heparin.[10]

-

Allow precipitation to occur, typically at low temperatures for up to 24 hours.[8]

-

Collect the heparin precipitate by filtration or centrifugation.

-

Dry the precipitate in a vacuum oven at approximately 60°C to obtain crude heparin sodium.[8][10]

-

Protocol 2: Alternative Dialysis and Spray Drying Method

This method replaces alcohol precipitation to potentially improve yield.[11]

-

Elution and Filtration:

-

Follow steps 3.1 and 3.2 as described above to obtain the combined high-salt eluate.

-

Pass the eluate through a 4.5 μm membrane filter to remove fine particulate impurities.[11]

-

-

Dialysis:

-

Spray Drying:

-

Dry the resulting dialysate using a spray dryer to obtain crude heparin sodium as a fine powder.[11]

-

Quantitative Analysis

The efficiency of the extraction process is measured by yield and potency (activity). The following tables summarize quantitative data reported in the literature.

Table 1: Comparison of Crude Heparin Yield and Activity by Method

| Parameter | Oven Drying (Alcohol Precipitation) | Dialysis & Spray Drying | Recombinant Trypsin Method | Source(s) |

|---|---|---|---|---|

| Yield Improvement | Baseline | 2.79% higher | - | [11] |

| Activity (IU/mg) | ~83.3 IU/mg | 98.48 ± 2.49 IU/mg | 97.59 U/mg | [10][11] |

| Yield (% from mucosa) | - | - | 11.74% (from 50g mucosa) | [10] |

| Pigs per kg Crude Heparin | ~1597 | ~1554 | - |[11][13] |

Table 2: Process Parameters for Heparin Extraction

| Process Step | Parameter | Value | Unit | Source(s) |

|---|---|---|---|---|

| Enzymatic Hydrolysis | pH | 8.5 - 9.5 | - | [11] |

| Temperature | 55 | °C | [11] | |

| Salt Concentration | 5 | % NaCl | [11] | |

| Duration | 2 - 3 | hours | [11] | |

| Resin Washing | Salt Concentration | 3 - 8 | % NaCl | [9] |

| Heparin Elution | Salt Concentration | 15 - 26 | % NaCl | [9] |

| 1st Elution Salt Conc. | 22 | % NaCl | [11] |

| | 2nd Elution Salt Conc. | 18 | % NaCl |[11] |

Quality Control and Analytical Methods

After purification, the final heparin sodium active pharmaceutical ingredient (API) must undergo rigorous quality control to ensure its purity, potency, and safety. This is critical to prevent contamination, such as the historical adulteration with over-sulfated chondroitin sulphate (OSCS).[14][15]

Key analytical methods include:

-

Proton Nuclear Magnetic Resonance (¹H NMR): Provides a detailed fingerprint of the heparin structure and is highly effective at identifying and quantifying contaminants like OSCS.[1][16]

-

Strong Anion Exchange High-Performance Liquid Chromatography (SAX-HPLC): Separates heparin from other charged impurities, including dermatan sulfate and OSCS, based on charge density.[15][16][17]

-

Size Exclusion Chromatography (SEC): Determines the molecular weight distribution profile of the heparin preparation.[16]

-

Potency Assays: Biological assays, such as anti-Factor IIa and anti-Factor Xa assays, are used to measure the anticoagulant activity of the heparin.[11]

Table 3: Common Impurities and Control Methods

| Impurity | Analytical Method | Purpose | Source(s) |

|---|---|---|---|

| Oversulfated Chondroitin Sulfate (OSCS) | ¹H NMR, SAX-HPLC | Detects specific, known adulterants. | [15][17] |

| Dermatan Sulfate | SAX-HPLC, Galactosamine Assay | Quantifies common process-related impurities. | [15][17] |

| Protein Impurities | Modified Lowry protein assay | Measures residual protein from the source tissue. | [15] |

| Nucleotidic Impurities | UV Spectroscopy | Measures residual nucleic acids. |[15] |

Conclusion

The extraction of heparin sodium from porcine mucosa is a well-established but technically demanding process that relies on fundamental biochemical principles of enzymatic digestion and ion exchange chromatography. The transition from raw animal tissue to a highly purified pharmaceutical product requires meticulous control over each step, from sourcing to final analysis. Continuous process optimization, such as the introduction of membrane filtration and spray drying, aims to improve yield, purity, and production efficiency.[6][11] Rigorous analytical quality control remains paramount to ensuring the safety and therapeutic efficacy of this life-saving drug.

References

- 1. Orthogonal analytical approaches to detect potential contaminants in heparin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. makhillpublications.co [makhillpublications.co]

- 3. Development of effective heparin extraction method from pig by-products and analysis of their bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. WO2010110654A1 - Method for preparation of heparin from mucosa - Google Patents [patents.google.com]

- 6. bona-filtration.com [bona-filtration.com]

- 7. From Farm to Pharma: An Overview of Industrial Heparin Manufacturing Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation Steps and Extraction Methods of Heparin Sodium Porcine [vacutaineradditives.com]

- 9. dupont.com [dupont.com]

- 10. researchinventy.com [researchinventy.com]

- 11. Heparin Sodium Was Prepared from Pig Intestinal Mucosa by Dialysis and Spray Drying [scirp.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Tools for the Quality Control of Pharmaceutical Heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. usp.org [usp.org]

- 16. researchgate.net [researchgate.net]

- 17. Tools for the Quality Control of Pharmaceutical Heparin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Composition of Heparin Sodium Salt

This guide provides a comprehensive overview of the chemical properties, composition, and analytical methodologies for Heparin sodium salt, tailored for researchers, scientists, and professionals in drug development.

Introduction

Heparin sodium salt is a highly sulfated glycosaminoglycan with potent anticoagulant properties.[1][2] It is a heterogeneous mixture of linear polysaccharide chains of varying molecular weights, typically ranging from 3,000 to 30,000 Daltons, with an average molecular weight of approximately 15,000 Da.[1][3] Extracted primarily from porcine intestinal mucosa or bovine lung, it is a critical therapeutic agent used to prevent and treat thrombosis.[4][5][6] The anticoagulant activity of heparin is mediated through its interaction with antithrombin III (ATIII), a serine protease inhibitor, which dramatically accelerates the inactivation of coagulation factors, primarily thrombin (Factor IIa) and Factor Xa.[2][7]

Chemical and Physical Properties

Heparin is a linear polysaccharide composed of repeating disaccharide units of a uronic acid (either L-iduronic acid or D-glucuronic acid) and D-glucosamine.[5][8] These residues are extensively modified with sulfate groups at various positions, contributing to heparin's high negative charge density, which is crucial for its biological activity.[1]

Table 1: Summary of Chemical and Physical Properties of Heparin Sodium Salt

| Property | Value |

| Appearance | White or almost off-white, hygroscopic powder.[1] |

| Solubility | Soluble in water; insoluble in organic solvents like ethanol and acetone.[1] |

| pH (1% w/v solution) | 5.0 – 7.5.[6][9] |

| Molecular Weight (Mw) | 3,000 to 30,000 Da (average ~15,000 Da).[1][3] |

| Potency | Minimum 180 USP Heparin Units per mg (on a dried basis).[10] |

| Nitrogen Content | 1.3% to 2.5%.[9] |

| Residue on Ignition | 28.0% to 41.0%.[6] |

| Loss on Drying | Not more than 5.0%.[6][9] |

Mechanism of Action

The primary anticoagulant effect of heparin is achieved by its binding to antithrombin III (ATIII).[11] This binding is mediated by a specific pentasaccharide sequence within the heparin polymer chain.[11][12] Upon binding, heparin induces a conformational change in ATIII, converting it from a slow to a rapid inhibitor of serine proteases in the coagulation cascade.[11][12] The heparin-ATIII complex inactivates several coagulation factors, with the most sensitive being thrombin (Factor IIa) and Factor Xa.[11] For the inhibition of thrombin, the heparin molecule must be of sufficient length (at least 18 saccharide units) to form a ternary bridge by binding to both ATIII and thrombin simultaneously.[4][11] Shorter heparin chains can still catalyze the inhibition of Factor Xa but have a reduced effect on thrombin.[4][11]

Analytical and Quality Control Methodologies

A suite of analytical techniques is employed to ensure the identity, purity, potency, and quality of heparin sodium salt.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization and identification of heparin. The ¹H-NMR spectrum provides a unique fingerprint of the heparin molecule.

Experimental Protocol:

-

Sample Preparation : Weigh between 10 and 40 mg of heparin sodium into a 5 mm NMR tube and dissolve in 0.6 mL of Deuterium Oxide (D₂O). Add an internal reference standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) to a final concentration of 0.05% to 0.10% by weight, to be referenced at 0.00 ppm.[13]

-

Instrumentation : Collect the ¹H-NMR spectrum on a 500 MHz or higher NMR instrument.[13]

-

Acquisition Parameters :

-

Number of Transients : A minimum of 16 scans, adjusted to achieve a signal-to-noise ratio of at least 200:1 in the region near 2.0 ppm.[13][14]

-

Pulse Width : 90-degree pulse.[13]

-

Acquisition Time : At least 1 second.[13]

-

Relaxation Delay : 20 seconds between transients.[13]

-

Spectral Window : Approximately 8000 Hz.[13]

-

Temperature : 25 °C.[13]

-

-

Data Analysis : The N-acetyl protons of heparin should show a single peak at approximately 2.04 ppm (± 0.02 ppm).[13] Signals from impurities like dermatan sulfate (around 2.08 ppm) and oversulfated chondroitin sulfate (OSCS) (around 2.15-2.16 ppm) can also be identified and quantified.[6][13]

SEC is the standard method for determining the molecular weight distribution of heparin, which is a critical quality attribute.[5]

Experimental Protocol:

-

Mobile Phase Preparation : Prepare a solution of 0.1 M ammonium acetate or another suitable salt solution. Filter through a 0.45-µm pore size filter and degas.

-

System : An HPLC system equipped with a refractive index (RI) detector and suitable size-exclusion columns (e.g., TSK G3000SWXL in series).[5]

-

Calibration : Use a USP Heparin Sodium Molecular Weight Calibrant Reference Standard to generate a calibration curve.[5][10]

-

Sample Preparation : Dissolve approximately 10 mg of the heparin sodium sample in 2 mL of the mobile phase. Filter the solution through a 0.2-µm pore size nylon membrane.[10]

-

Chromatographic Conditions :

-

Data Analysis : The molecular weight distribution parameters (e.g., weight-average molecular weight, Mw, and number-average molecular weight, Mn) are calculated from the chromatogram using the calibration curve.[5]

The anticoagulant activity of heparin is determined by measuring its ability to accelerate the inhibition of Factor Xa and Factor IIa by antithrombin. These are typically performed as chromogenic assays.[15]

Experimental Protocol (Anti-Factor Xa Assay):

-

Principle : The assay measures the residual Factor Xa activity after incubation with heparin and excess antithrombin. The residual Factor Xa cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline), which is measured spectrophotometrically. The color intensity is inversely proportional to the heparin concentration.[16]

-

Reagents :

-

Procedure :

-

Prepare a series of dilutions of a heparin reference standard and the test sample.

-

Incubate the heparin dilutions with a constant amount of ATIII and a known excess of Factor Xa.

-

Add the chromogenic substrate. The residual Factor Xa will cleave the substrate.

-

After a specific time, stop the reaction with the stopping reagent.

-

Measure the absorbance at 405 nm.

-

-

Calculation : A standard curve is generated by plotting the absorbance versus the concentration of the reference standard. The potency of the test sample is determined by comparing its absorbance to the standard curve.[17]

The Anti-Factor IIa assay follows a similar principle, using Factor IIa (thrombin) instead of Factor Xa.[18]

Impurities

The production process of heparin can introduce various impurities, which must be controlled to ensure safety and efficacy.[19]

Table 2: Common Impurities in Heparin Sodium and their Pharmacopeial Limits

| Impurity | Limit | Analytical Method |

| Oversulfated Chondroitin Sulfate (OSCS) | Absence | ¹H-NMR, Anion-Exchange HPLC (SAX-HPLC).[9][20] |

| Dermatan Sulfate (DS) | Limit of Galactosamine: NMT 1%.[9] | ¹H-NMR, SAX-HPLC, Galactosamine test.[21] |

| Protein Impurities | Not more than 0.1%.[9] | Colorimetric assays.[6] |

| Nucleotidic Impurities | Not more than 0.1%.[9] | UV Spectrophotometry. |

| Heavy Metals | Not more than 30 ppm. | Heavy metals test.[6] |

Experimental Protocol (SAX-HPLC for OSCS Detection):

-

Principle : Strong Anion-Exchange (SAX) HPLC separates heparin from highly sulfated impurities like OSCS based on their charge differences. OSCS, being more highly sulfated, binds more strongly to the anion exchange column and thus has a longer retention time than heparin.[22]

-

Mobile Phase : A salt gradient is used for elution, typically with sodium chloride or sodium perchlorate in a phosphate buffer at a low pH (e.g., pH 2.5-3.0).[21][23]

-

System : An HPLC system with a UV detector (202 nm) and a strong anion-exchange column.[10][22]

-

System Suitability : A system suitability solution containing both heparin and OSCS is used to ensure adequate resolution between the two peaks.[24]

-

Sample Preparation : Dissolve the heparin sample in water or the initial mobile phase.

-

Chromatographic Conditions :

-

Analysis : The chromatogram is monitored for any peaks eluting after the main heparin peak. The presence of a peak at the retention time corresponding to OSCS indicates contamination.[22]

References

- 1. Heparin sodium | 9041-08-1 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Heparin Sodium - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. litfl.com [litfl.com]

- 5. usp.org [usp.org]

- 6. Heparin Sodium [drugfuture.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Combining NMR Spectroscopy and Chemometrics to Monitor Structural Features of Crude Hep-arin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cphi-online.com [cphi-online.com]

- 10. uspnf.com [uspnf.com]

- 11. droracle.ai [droracle.ai]

- 12. researchgate.net [researchgate.net]

- 13. bfarm.de [bfarm.de]

- 14. scribd.com [scribd.com]

- 15. nihs.go.jp [nihs.go.jp]

- 16. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 17. labcorp.com [labcorp.com]

- 18. Novel Method for Measurement of Heparin Anticoagulant Activity Using SPR - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Analysis of impurities in heparin sodium [vacutaineradditives.com]

- 20. usp.org [usp.org]

- 21. Analysis and characterization of heparin impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. americanlaboratory.com [americanlaboratory.com]

- 23. waters.com [waters.com]

- 24. waters.com [waters.com]

Heparin Sodium Salt's Interaction with Growth Factors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical interactions between heparin sodium salt and various growth factors. Heparin, a highly sulfated glycosaminoglycan, is a key regulator of biological processes through its ability to bind to a wide array of proteins, including growth factors. Understanding these interactions is paramount for the development of novel therapeutics in areas such as regenerative medicine, oncology, and angiogenesis. This guide provides a comprehensive overview of the binding affinities, functional consequences, and the experimental methodologies used to characterize these complex interactions.

Core Mechanisms of Heparin-Growth Factor Interaction

The interaction between the highly anionic heparin and cationic domains on growth factors is primarily electrostatic. Positively charged amino acid residues, such as lysine and arginine, clustered on the growth factor's surface form "heparin-binding domains." These interactions, however, are not merely nonspecific electrostatic attractions; the specific sulfation patterns and the conformational flexibility of the heparin chain contribute to binding specificity and affinity.

The functional consequences of these interactions are multifaceted and include:

-

Stabilization and Protection: Heparin binding can induce a more stable conformation in growth factors, protecting them from proteolytic degradation and thermal denaturation. This extends their biological half-life and localizes their activity.

-

Potentiation of Signaling: A crucial role of heparin is to act as a co-receptor, facilitating the formation of a ternary complex between the growth factor, its receptor (often a receptor tyrosine kinase), and the heparin molecule itself. This complex stabilizes the ligand-receptor interaction, promoting receptor dimerization and subsequent activation of downstream signaling cascades.

-

Inhibition of Signaling: In some contexts, high concentrations of soluble heparin can compete with cell surface heparan sulfate proteoglycans (HSPGs) for growth factor binding, thereby inhibiting the formation of the signaling complex and antagonizing the growth factor's activity.

-

Creation of Growth Factor Gradients: By sequestering growth factors in the extracellular matrix, HSPGs create localized concentrations, which are critical for morphogenetic processes during development and tissue repair.

Quantitative Analysis of Heparin-Growth Factor Interactions

The affinity of heparin for various growth factors is a key determinant of its biological effect. These interactions are typically characterized by the equilibrium dissociation constant (Kd), with lower values indicating higher affinity. The following tables summarize the Kd values for the interaction of heparin with several key growth factor families, as determined by various biophysical techniques.

Table 1: Fibroblast Growth Factor (FGF) Family

| Growth Factor | Kd (nM) | Technique | Reference(s) |

| FGF-1 (aFGF) | ~39 | SPR | [1] |

| FGF-2 (bFGF) | 39 | SPR | [1] |

| FGF-4 | N/A | - | |

| FGF-7 (KGF) | 140 | SPR | [2] |

| FGF-9 | 620 | SPR | [2] |

| FGF-18 | 38 | MST | [2] |

Table 2: Vascular Endothelial Growth Factor (VEGF) Family

| Growth Factor Isoform | Kd (nM) | Technique | Reference(s) |

| VEGF-A165 | 11-80 | SPR | [3][4] |

| VEGF-A121 | No binding | - | [4] |

| VEGF55 (HBD of VEGF165) | 197 | SPR | [5] |

Table 3: Other Key Growth Factors

| Growth Factor | Kd (nM) | Technique | Reference(s) |

| HGF | 19.7 - 27.6 | SPR | [6] |

| TGF-β1 | Binding observed, but did not fit 1:1 model | SPR | [7] |

| TGF-β2 | Binding observed | HAC | [8] |

| TGF-β3 | No binding | HAC | [8] |

| PDGF-AL (long isoform) | Binding observed | AC | [9] |

| PDGF-BB | Weak binding of 4-mers, maximal binding with ≥12-mers | AC | |

| HB-EGF | Binding observed | HAC | [10] |

AC: Affinity Chromatography; HAC: Heparin Affinity Chromatography; MST: Microscale Thermophoresis; SPR: Surface Plasmon Resonance. Kd values can vary depending on the experimental conditions (e.g., buffer composition, pH, temperature, and the source and size of the heparin preparation).

Signaling Pathway Modulation by Heparin

Heparin's influence on growth factor signaling is most evident in its role as a co-receptor. The following diagrams, generated using the DOT language, illustrate the pivotal role of heparin in key growth factor signaling pathways.

Caption: FGF Signaling Pathway Activation by Heparin.

Caption: VEGF Signaling Complex Formation with Heparin.

Caption: HGF/c-Met Signaling Pathway Modulated by Heparin.

Experimental Protocols for Characterizing Interactions

The quantitative data presented in this guide are primarily generated using biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). Below are detailed methodologies for these key experiments.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.

Objective: To determine the kinetics (association rate constant, ka, and dissociation rate constant, kd) and affinity (equilibrium dissociation constant, Kd) of the interaction between a growth factor and heparin.

Methodology:

-

Chip Preparation:

-

A sensor chip with a carboxymethylated dextran or a streptavidin-coated surface is used.

-

For direct immobilization, the dextran surface is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The growth factor (ligand) is then injected over the activated surface, leading to covalent attachment via amine coupling.

-

Alternatively, biotinylated heparin can be captured on a streptavidin-coated sensor chip. This method ensures a more controlled orientation of the heparin molecules.

-

Remaining active sites are blocked with ethanolamine.

-